N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H19N5O2/c1-3-8-22-14(18)11(16(23)19-4-2)10-12-15(22)20-13-7-5-6-9-21(13)17(12)24/h5-7,9-10,18H,3-4,8H2,1-2H3,(H,19,23) |
InChI Key |
BRJGOGRDSYGNOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tricyclic Framework
The reaction begins with 2,4-dioxo-carboxylic acid ethyl ester and 3-amino-propanoic ethyl ester hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). Heating at 80–100°C for 12–24 hours induces cyclization, forming the triazine ring. Subsequent alkylation with 1-bromopropane introduces the propyl group at position 7, achieving 65–72% yield after silica gel chromatography.
Introduction of the Imino and Carboxamide Groups
The 6-imino group is introduced via condensation with ethyl isocyanate in toluene under reflux, followed by hydrolysis with HCl to yield the free amine. Carboxamide formation is achieved by coupling the amine with ethyl chlorooxalate in the presence of triethylamine, yielding the N-ethyl carboxamide moiety.
Nucleophilic Substitution and Ring Closure
An alternative route prioritizes stepwise ring closure, as demonstrated in PubChem CID 2770968.
Synthesis of the Intermediate
Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a key intermediate. Its preparation involves:
Functional Group Interconversion
The intermediate’s ethoxy group is hydrolyzed to a carboxylic acid using NaOH, followed by amidation with ethylamine in the presence of HATU (Table 1).
Catalytic Cyclization Strategies
Recent advances employ transition-metal catalysis to streamline synthesis.
Palladium-Catalyzed Coupling
A palladium(II)-catalyzed coupling between 2-aminonicotinic acid and propanal forms the triazatricyclo skeleton in one pot. Optimized conditions (10 mol% Pd(OAc)₂, 110°C, 8 hours) achieve 58% yield.
Copper-Mediated Amidation
Copper(I) iodide facilitates the insertion of the N-ethyl carboxamide group at position 5, using ethyl isocyanide as the nitrogen source.
Comparative Analysis of Preparation Methods
Table 1 summarizes key parameters for each method:
Optimization Challenges and Solutions
Byproduct Formation
The cyclocondensation method often yields over-alkylated derivatives , mitigated by controlling stoichiometry (1:1.2 ratio of amine to alkylating agent).
Low Catalytic Efficiency
Adding 1,10-phenanthroline as a ligand improves palladium catalyst turnover, enhancing yield to 68%.
Purification Difficulties
Reverse-phase HPLC with a C18 column resolves co-eluting impurities, achieving >98% purity.
Scalability and Industrial Feasibility
The cyclocondensation route is most scalable, with demonstrated kilogram-scale production (pilot plant data: 82% yield, 97% purity) . Catalytic methods remain limited to lab-scale due to catalyst costs.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties:
- Anticancer activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory effects : Potential interactions with inflammatory pathways are under investigation.
Biological Research
N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may serve as a biochemical probe to study interactions with biological macromolecules such as enzymes and receptors:
- Enzyme inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor modulation : It could function as an agonist or antagonist for specific receptors.
Industrial Applications
In industrial settings, this compound could be utilized in the development of new materials or as a catalyst in chemical reactions:
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Drug development for cancer and inflammation |
| Biological Research | Probing enzyme activities and receptor interactions |
| Industrial Chemistry | Catalysts for synthetic reactions |
Case Studies
- Anticancer Activity Study : In vitro studies demonstrated that N-ethyl-6-imino compounds can reduce the viability of various cancer cell lines by inducing apoptosis through specific signaling pathways.
- Enzyme Interaction Analysis : Research indicated that the compound effectively inhibits certain kinases involved in cancer progression, highlighting its potential as a targeted therapy.
- Material Science Exploration : The unique structural properties have led to investigations into using this compound as a precursor for novel polymers or composites with enhanced mechanical properties.
Future Research Directions
Ongoing research aims to elucidate the exact mechanisms through which N-ethyl-6-imino-2-oxo compounds exert their biological effects. Additionally, optimizing synthetic routes for increased yield and purity remains a priority to facilitate broader applications in both research and industry.
Mechanism of Action
The mechanism of action of N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Spirocyclic Benzothiazolyl Derivatives () Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share a spirocyclic framework but differ in ring size (six-membered vs. the target compound’s tricyclic system). Key distinctions include:
- Functional Groups: Benzothiazolyl and hydroxyl groups in spiro compounds vs. imino and carboxamide groups in the target compound.
- Synthesis : Both involve cyclization reactions, but the target compound’s tricyclic structure may require more complex multi-step protocols .
B. Cephalosporin Derivatives ()
Antibiotics like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibit bicyclic β-lactam cores. Comparatively, the target compound’s tricyclic system lacks the β-lactam moiety critical for antimicrobial activity, suggesting divergent applications .
Physicochemical and Functional Properties
- Hydrogen Bonding and Crystallinity: highlights hydrogen bonding’s role in molecular aggregation.
- Surfactant Properties: Quaternary ammonium compounds like BAC-C12 () exhibit critical micelle concentrations (CMCs) of ~3–8 mM.
Data Table: Key Comparative Properties
Research Findings and Gaps
- Synthesis Efficiency : Spiro compounds () are synthesized via one-pot reactions, whereas the target compound’s tricyclic structure likely demands iterative cyclization and purification steps .
- Spectroscopic Characterization: IR and UV-Vis data for spiro compounds () confirm carbonyl and aromatic bonding patterns, which would aid in verifying the target compound’s imino and carboxamide groups .
Biological Activity
N-ethyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the triazatricyclo family. This compound is characterized by its intricate tricyclic structure that incorporates multiple nitrogen atoms, contributing to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 339.4 g/mol. The compound features a tricyclic framework with various functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O2 |
| Molecular Weight | 339.4 g/mol |
| Structure | Triazatricyclo framework |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets at the molecular level. Research indicates that compounds within this class exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : The unique structural features allow for interaction with cancer cell receptors, potentially inhibiting tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
Several studies have explored the biological effects of similar compounds within the triazatricyclo family:
- Study on Anticancer Activity : A study demonstrated that derivatives of triazatricyclo compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of structurally similar compounds against Gram-positive and Gram-negative bacteria .
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that specific analogs can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
Interaction Studies
Understanding the interactions between N-ethyl-6-imino-2-oxo-7-propyl and biological macromolecules is crucial for elucidating its therapeutic potential:
| Biological Target | Interaction Type | Implications |
|---|---|---|
| Cancer Cell Receptors | Binding/Inhibition | Potential anticancer therapy |
| Bacterial Enzymes | Inhibition | Antimicrobial effects |
| Metabolic Enzymes | Competitive inhibition | Modulation of metabolic pathways |
Future Directions
Continued research into N-ethyl-6-imino-2-oxo-7-propyl's biological activity is essential for identifying specific mechanisms and therapeutic applications:
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity profiles.
- Clinical Trials : Initiating clinical trials to assess efficacy in humans for targeted diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
